molecular formula C12H14N2O3 B4162624 3-(Furan-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide

3-(Furan-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide

Cat. No.: B4162624
M. Wt: 234.25 g/mol
InChI Key: FCCJQHXSDJKNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have significant pharmaceutical and industrial applications due to their diverse biological activities. The compound this compound is particularly interesting due to its potential antimicrobial, antitumoral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide typically involves the reaction of benzofurazan 1-oxide with α-aryl- or α-(2-furyl)-β-(5-nitro-2-furyl)-vinylamines and aryl or 2-furyl 5-nitro-2-furfuryl ketones. Primary and tertiary enamines are useful in this reaction. A one-pot synthesis method from 2-[β-(5-nitro-2-furyl) ethynyl] furan has been examined, yielding the compound in 11% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green chemistry principles and scalable synthetic routes involving readily available starting materials and mild reaction conditions are preferred for large-scale production .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

3-(furan-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-13-8-11(12-6-3-7-17-12)14(16)10-5-2-1-4-9(10)13/h3,6-10H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCJQHXSDJKNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)N(C(=C[N+]2=O)C3=CC=CO3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Furan-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide
Reactant of Route 2
3-(Furan-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide
Reactant of Route 3
3-(Furan-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide
Reactant of Route 4
3-(Furan-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide
Reactant of Route 5
3-(Furan-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide
Reactant of Route 6
3-(Furan-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide

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